![molecular formula C14H22ClNO2 B12565515 N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride CAS No. 188999-61-3](/img/structure/B12565515.png)
N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a formyl group, a hydroxyphenyl group, and an ethanaminium chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride typically involves the reaction of N,N-diethylethanaminium chloride with 3-formyl-4-hydroxybenzyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as proper waste disposal and solvent recovery.
化学反应分析
Types of Reactions
N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N,N-Diethyl-N-[(3-carboxy-4-hydroxyphenyl)methyl]ethanaminium chloride.
Reduction: Formation of N,N-Diethyl-N-[(3-hydroxymethyl-4-hydroxyphenyl)methyl]ethanaminium chloride.
Substitution: Formation of various substituted derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can result in the inhibition or activation of biological pathways, contributing to the compound’s observed effects.
相似化合物的比较
N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride can be compared with other similar compounds, such as:
N,N-Diethyl-N-[(3-formyl-4-methoxyphenyl)methyl]ethanaminium chloride: Differing by the presence of a methoxy group instead of a hydroxy group, which can affect its reactivity and biological activity.
N,N-Diethyl-N-[(3-formyl-4-aminophenyl)methyl]ethanaminium chloride:
N,N-Diethyl-N-[(3-formyl-4-chlorophenyl)methyl]ethanaminium chloride: Containing a chloro group, which can influence its chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
188999-61-3 |
|---|---|
分子式 |
C14H22ClNO2 |
分子量 |
271.78 g/mol |
IUPAC 名称 |
triethyl-[(3-formyl-4-hydroxyphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-15(5-2,6-3)10-12-7-8-14(17)13(9-12)11-16;/h7-9,11H,4-6,10H2,1-3H3;1H |
InChI 键 |
OFJUOOKSBURIPS-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](CC)(CC)CC1=CC(=C(C=C1)O)C=O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


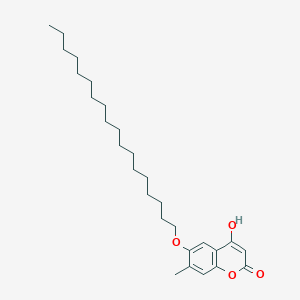
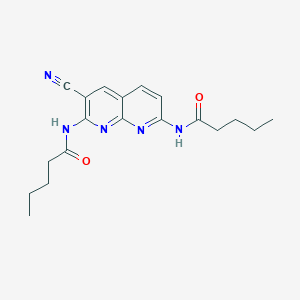
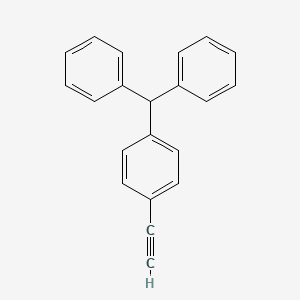
![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)

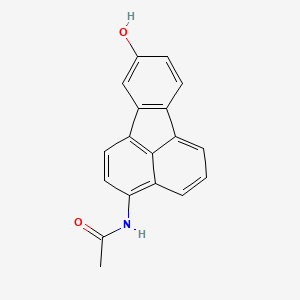
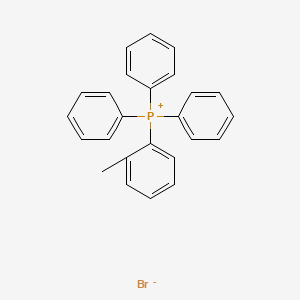
![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)
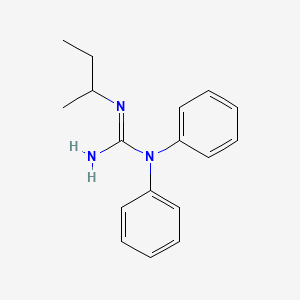

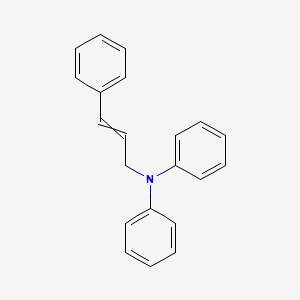
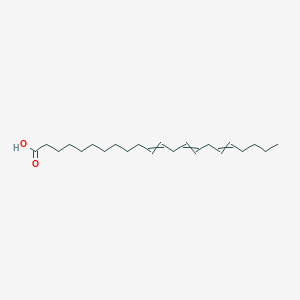
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B12565512.png)
